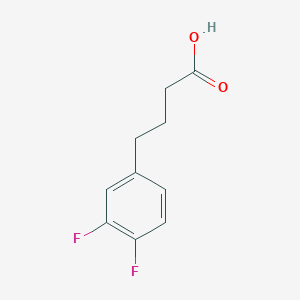

4-(3,4-Difluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFMKSWYCLPPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565334 | |

| Record name | 4-(3,4-Difluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136295-00-6 | |

| Record name | 4-(3,4-Difluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(3,4-Difluorophenyl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3,4-Difluorophenyl)butanoic acid, a compound of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a 3,4-difluorophenyl moiety onto a butanoic acid scaffold suggests potential for enhanced metabolic stability and target binding affinity, making a thorough understanding of its properties essential. Due to a scarcity of published experimental data for this specific molecule, this guide synthesizes predictive data based on established chemical principles and analogous structures. It further serves as a practical manual, detailing the authoritative experimental methodologies required for the empirical determination of its key characteristics, including spectroscopic identity, acidity (pKa), solubility, and thermal properties. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively work with and characterize this compound.

Introduction & Significance in Drug Discovery

This compound belongs to a class of aromatic carboxylic acids that serve as valuable building blocks in pharmaceutical synthesis. The true value of this molecule lies in the strategic incorporation of fluorine atoms onto the phenyl ring. Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—are widely exploited in medicinal chemistry to modulate a drug candidate's profile.[1][2]

The introduction of a difluorophenyl group can:

-

Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[3]

-

Modulate Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes.[1]

-

Improve Binding Affinity: The electronegativity of fluorine can alter the electronic profile of the aromatic ring, potentially leading to more favorable interactions—such as dipole-dipole or hydrogen bonding—with target proteins.[4]

Given these advantages, understanding the fundamental physicochemical properties of this compound is a critical first step in its journey from a synthetic intermediate to a component of a potential therapeutic agent.

Molecular Structure and Core Identifiers

The foundational attributes of this compound are summarized below. These identifiers are crucial for unambiguous documentation and database retrieval.

Diagram 1: Molecular Structure of this compound

Caption: Standard workflow for structural elucidation via NMR.

Infrared (IR) Spectroscopy

Causality & Expertise: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The principle is that chemical bonds vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is absorbed, it provides a signature "fingerprint" of the functional groups present. For this molecule, IR is crucial to confirm the presence of both the carboxylic acid and the fluorinated aromatic ring.

Expected Characteristic IR Absorptions (ATR):

-

3300-2500 cm⁻¹ (very broad): This is the hallmark absorption of the O-H bond in a hydrogen-bonded carboxylic acid dimer.

-

~1710 cm⁻¹ (strong, sharp): The C=O (carbonyl) stretching vibration of the carboxylic acid.

-

~1600 cm⁻¹ and ~1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

1300-1100 cm⁻¹ (strong): This region will contain strong, sharp absorptions corresponding to C-F stretching vibrations, confirming the presence of the difluoro-substituents. [5]

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

-

Background Scan: With the ATR crystal clean and exposed to air, perform a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

-

Sample Scan: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key absorption bands.

Acidity (pKa) Determination

Causality & Expertise: The pKa is a measure of a compound's acidity and is one of the most important physicochemical parameters in drug development. It governs a molecule's charge state at a given pH, which in turn dictates its solubility, membrane permeability, and receptor binding interactions. Potentiometric titration is the gold-standard method for its determination due to its accuracy and precision. [6]The method relies on precisely measuring the change in pH of a solution of the acid as a known concentration of strong base is added incrementally. The pKa is the pH at which the acid is exactly 50% neutralized. [7][8]

Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol or acetonitrile may be required if aqueous solubility is low, but the final pKa must be extrapolated back to 0% co-solvent. [6][9]A typical concentration is 1-10 mM.

-

Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to eliminate dissolved CO₂.

-

Titration: Using an auto-buret, add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the half-equivalence point—the point on the curve where half of the volume of titrant required to reach the inflection point has been added. [10][11]

Diagram 3: Logic of pKa Determination

Caption: Relationship between species concentration and pH during titration.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in pharmaceutical research. While direct experimental data remains to be published, its physicochemical properties can be reliably predicted based on its structure. It is expected to be a crystalline solid with limited aqueous solubility and a pKa slightly lower than its non-fluorinated aliphatic counterpart. The analytical methodologies detailed herein—NMR for structure, IR for functional group identity, and potentiometric titration for acidity—provide a robust, self-validating framework for researchers to confirm these predictions and establish a comprehensive characterization profile. This guide serves as both a predictive reference and a practical handbook for the scientific community engaged in the development of next-generation therapeutics.

References

-

Avdeef, A., Box, K. J., & Stuart, M. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega. Available at: [Link]

-

Pharmaffiliates. (n.d.). (R)-3-((tert-Butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic Acid. Retrieved from [Link]

-

van der Geize, R., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Jadhav, S. D., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Retrieved from [Link]

-

Woo, E. H. S., et al. (2016). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Chemical Education Journal. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Fikri, M., et al. (2013). pKa Values from Potentiometric Titrations in 20% AN Medium. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenylbutyric acid. Retrieved from [Link]

-

Supporting Information for: 13C10-4-Oxo-4-phenylbutanoic acid. (n.d.). Retrieved from [Link]

-

Trilaksana, H., et al. (2022). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol... Universitas Airlangga Research Repository. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,4-difluorophenyl)pyrrolidine, N-acetyl-. Retrieved from [Link]

-

Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]

-

Shen, T. Y., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Nature Communications. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]

-

Warnke, S., et al. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Fritz Haber Institute. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

-

arXiv. (2022). Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-Difluorophenyl)-3-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-Difluoro-2-hydroxyphenyl)butanoic acid. Retrieved from [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 4-(2,4-dichlorophenoxy)-. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Retrieved from [Link]

-

NIH. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]

-

Sciencing. (2022). How To Calculate The PKA In Titration. Retrieved from [Link]

-

ResearchGate. (2021). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-4-(3-fluorophenyl)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-(4-Fluorophenyl)butanoic acid Properties vs Pressure. Retrieved from [Link]

-

Macmillan Learning. (n.d.). Tables of Unknowns and Derivatives. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. sciencing.com [sciencing.com]

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)butanoic Acid and its Derivatives: A Core Moiety in Modern Drug Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(3,4-difluorophenyl)butanoic acid scaffold is a key pharmacophore in contemporary medicinal chemistry. While the parent compound itself is not widely documented or commercially available, its derivatives are integral to the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of key derivatives of this compound, with a particular focus on its amino-substituted analogues. We will delve into the rationale behind the inclusion of the difluorophenyl group, explore detailed synthetic pathways, and discuss the role of these compounds in the landscape of drug discovery.

Introduction: The Significance of the 4-(3,4-Difluorophenyl)butanoyl Moiety

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2] The 3,4-difluorophenyl group, in particular, offers a distinct electronic profile that can modulate the pharmacokinetic and pharmacodynamic properties of a drug. When coupled with a butanoic acid chain, this moiety provides a versatile scaffold for accessing a range of therapeutic targets.

While searches for the parent compound, this compound, do not yield a readily available commercial source or a dedicated CAS number, the importance of this structural motif is highlighted by the prevalence of its derivatives in both research and clinical development. This guide will, therefore, focus on these derivatives as a testament to the utility of the core structure.

Physicochemical Properties of Key Derivatives

The properties of derivatives of this compound are dictated by the nature of their functionalization. Below is a table summarizing the key properties of a prominent amino-substituted derivative.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Amino-4-(3,4-difluorophenyl)butanoic acid | 1038243-73-0 | C₁₀H₁₁F₂NO₂ | 215.20[3] |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences that build upon commercially available starting materials. A common strategy involves the introduction of the butanoic acid chain to the difluorophenyl ring, followed by functional group manipulations.

Representative Synthetic Workflow: Synthesis of Amino-Substituted Derivatives

A general and illustrative pathway to amino-substituted derivatives often starts from a difluorophenyl-containing aldehyde or ketone. The following is a conceptualized, step-by-step protocol based on established organic chemistry principles.

Experimental Protocol:

-

Step 1: Condensation. 3,4-Difluorobenzaldehyde is subjected to a condensation reaction, such as a Knoevenagel or Wittig-type reaction, with a suitable four-carbon building block to introduce the butanoic acid precursor chain.

-

Step 2: Reduction. The resulting unsaturated intermediate is then reduced. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) to saturate the carbon-carbon double bond.

-

Step 3: Introduction of the Amino Group. An amino group can be introduced at a specific position on the butanoic acid chain. For instance, a reductive amination protocol can be employed if a keto-acid intermediate is synthesized.

-

Step 4: Hydrolysis. If the synthesis was performed using an ester derivative of the butanoic acid, a final hydrolysis step (e.g., using a base like lithium hydroxide followed by acidic workup) is necessary to yield the final carboxylic acid.[4]

Causality in Experimental Choices:

-

The choice of condensation reaction in Step 1 allows for the efficient formation of the carbon skeleton.

-

Catalytic hydrogenation in Step 2 is a reliable method for the reduction of alkenes without affecting the aromatic ring.

-

Reductive amination in Step 3 is a versatile method for the formation of amines from carbonyl compounds.

-

The use of protecting groups, such as Boc (tert-butoxycarbonyl) for the amine or an ester for the carboxylic acid, is often crucial to prevent unwanted side reactions during the synthesis.[4]

Caption: The central role of the this compound scaffold in drug discovery.

Safety and Handling

As with any chemical compound, derivatives of this compound should be handled with appropriate safety precautions. While a specific safety data sheet for the parent compound is not available, related fluorinated carboxylic acids are often classified as irritants to the skin, eyes, and respiratory system. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All work should be conducted in a well-ventilated fume hood.

Conclusion

The this compound core structure represents a valuable building block in the field of medicinal chemistry. Although the parent compound is not readily accessible, its derivatives, particularly the amino-substituted analogues, are of significant interest for the synthesis of novel therapeutic agents. The strategic incorporation of the 3,4-difluorophenyl moiety offers a powerful tool for modulating the physicochemical and biological properties of drug candidates. Further exploration of the synthesis and applications of derivatives based on this scaffold holds considerable promise for the future of drug discovery.

References

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]

-

PubChem. 4-(3,4-Difluoro-2-hydroxyphenyl)butanoic acid. Available from: [Link]

-

PubChem. 4-(3,4-Dihydroxyphenyl)butanoic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. Available from: [Link]

- Google Patents. Process for preparing a 4,4-diphenylbutanoic acid derivative.

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

PMC - PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. Available from: [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-(3,4-Difluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Structure and Spectroscopic Overview

4-(3,4-Difluorophenyl)butanoic acid possesses a flexible butyric acid chain attached to a rigid, electron-deficient difluorophenyl ring. This combination of aliphatic and aromatic moieties, along with the presence of electronegative fluorine and oxygen atoms, gives rise to a unique spectroscopic fingerprint. Understanding these features is paramount for confirming the compound's identity, assessing its purity, and elucidating its role in chemical reactions.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the aliphatic protons of the butanoic acid chain. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

| Predicted ¹H NMR Data | ||||

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H | - |

| Aromatic (Ar-H) | 7.0 - 7.3 | multiplet | 3H | J(H,F) and J(H,H) |

| Methylene (-CH₂-Ar) | 2.7 - 2.9 | triplet | 2H | J = ~7-8 Hz |

| Methylene (-CH₂-COOH) | 2.4 - 2.6 | triplet | 2H | J = ~7-8 Hz |

| Methylene (-CH₂-CH₂-CH₂-) | 1.9 - 2.1 | quintet | 2H | J = ~7-8 Hz |

Causality Behind Predictions:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms.[1]

-

The aromatic protons will appear as a complex multiplet due to both proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield compared to benzene.

-

The methylene group attached to the aromatic ring is deshielded by the ring current and will appear as a triplet due to coupling with the adjacent methylene group.

-

The methylene group alpha to the carbonyl is also deshielded and will appear as a triplet.

-

The central methylene group will be the most upfield of the aliphatic protons and will appear as a quintet due to coupling with the two adjacent methylene groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are significantly affected by the electronegativity of the attached fluorine and oxygen atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 175 - 180 |

| Aromatic (C-F) | 148 - 152 (doublet, ¹JCF) |

| Aromatic (C-F) | 148 - 152 (doublet, ¹JCF) |

| Aromatic (C-H) | 115 - 130 (doublet, ²JCF or ³JCF) |

| Aromatic (C-C) | 135 - 140 |

| Methylene (-CH₂-Ar) | 34 - 36 |

| Methylene (-CH₂-COOH) | 33 - 35 |

| Methylene (-CH₂-CH₂-CH₂-) | 25 - 28 |

Causality Behind Predictions:

-

The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.[1]

-

The aromatic carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF) and will be shifted downfield.

-

The other aromatic carbons will exhibit smaller two- or three-bond carbon-fluorine couplings.

-

The aliphatic carbons appear in the upfield region of the spectrum, with their chemical shifts influenced by their proximity to the aromatic ring and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the most prominent features will be the absorptions from the carboxylic acid group and the aromatic ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is a liquid or low-melting solid) or as a KBr pellet (if it is a solid).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

| Predicted IR Absorption Bands | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1500-1600 | Medium | C=C stretch (aromatic) |

| 1100-1300 | Strong | C-F stretch |

| ~1250 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Causality Behind Predictions:

-

The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[2]

-

The C=O stretch is a strong, sharp absorption characteristic of a carbonyl group. Its position around 1710 cm⁻¹ is typical for a saturated carboxylic acid dimer.

-

The aromatic C=C stretches appear as a series of bands in the 1500-1600 cm⁻¹ region.

-

The C-F stretches are typically strong and appear in the fingerprint region.

-

The C-O stretch of the carboxylic acid is also a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) is often used for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Fragmentation The molecular ion peak (M⁺) for this compound is expected at an m/z corresponding to its molecular weight (C₁₀H₁₀F₂O₂ ≈ 200.18 g/mol ).

| Predicted m/z | Proposed Fragment | Interpretation |

| 200 | [C₁₀H₁₀F₂O₂]⁺ | Molecular Ion (M⁺) |

| 183 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 155 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 127 | [C₇H₅F₂]⁺ | Benzylic cleavage |

| 109 | [C₆H₃F₂]⁺ | Fragmentation of the aromatic ring |

Causality Behind Predictions:

-

The molecular ion peak should be observable, though its intensity may vary depending on the ionization method.

-

Loss of the hydroxyl radical is a common fragmentation pathway for carboxylic acids.

-

Decarboxylation (loss of COOH) is another characteristic fragmentation.

-

Benzylic cleavage leading to a stable benzylic cation is a highly probable fragmentation.

Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The predicted spectral data for this compound, based on established spectroscopic principles, provides a comprehensive analytical framework for researchers. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a powerful approach for the unambiguous identification and characterization of this molecule. The interpretations and methodologies outlined in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and structurally related compounds.

References

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3,4-Difluorophenyl)butanoic Acid

Abstract

In the realm of medicinal chemistry and drug development, the unambiguous structural elucidation of novel molecular entities is not merely a procedural step but the bedrock of scientific integrity and program success. 4-(3,4-Difluorophenyl)butanoic acid represents a valuable synthetic intermediate, with the difluorophenyl motif being a common feature in contemporary pharmacophores. This technical guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectral output, with a particular focus on the profound influence of fluorine atoms on both proton and carbon chemical environments. We present detailed theoretical predictions, validated experimental protocols, and the scientific rationale underpinning each analytical choice, offering a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Introduction: The Role of NMR in Modern Drug Development

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For drug development professionals, an erroneous structural assignment can lead to the catastrophic loss of time, resources, and intellectual property. Therefore, a masterful understanding of NMR spectral interpretation is an indispensable skill.

The Subject Molecule: this compound

The molecule at the center of this guide, this compound, contains several key structural features that make its NMR analysis both instructive and challenging: a substituted aromatic ring, an aliphatic chain, and a carboxylic acid functional group. The presence of two adjacent fluorine atoms introduces complex spin-spin coupling effects that are critical to understand for a correct interpretation.

The Imperative of Unambiguous Structural Elucidation

Every signal, every splitting pattern, and every chemical shift in an NMR spectrum is a piece of a structural puzzle. This guide is designed to equip the scientist with the predictive tools and experimental know-how to solve this puzzle definitively, ensuring that the molecule synthesized is, in fact, the molecule intended.

Foundational Principles and Structural Prediction

Before delving into the spectra, a foundational analysis of the molecule's structure is essential. This allows us to form a hypothesis, predicting the number and nature of the signals we expect to observe.

Molecular Structure and Atom Numbering

A systematic numbering of the atoms is crucial for clear and consistent spectral assignment. The structure and numbering scheme for this compound are presented below.

Caption: Workflow for preparing a high-quality NMR sample.

-

Weighing: Accurately weigh 10-25 mg (for ¹H) or 50-100 mg (for ¹³C) of this compound into a clean, dry vial. [1]2. Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Vortex or gently swirl to ensure complete dissolution. [2]3. Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. [3]This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette. [3]4. Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. [1]5. Homogenization: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints. [2]

Core Parameters for Data Acquisition

While specific parameters will be optimized on the instrument, a typical acquisition would involve:

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is crucial for sharp lines.

-

¹H Acquisition: A 30° or 45° pulse angle is common, with a relaxation delay of 1-2 seconds. Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C Acquisition: A 90° pulse angle is used with broadband proton decoupling. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and its longer relaxation times.

Conclusion and Future Outlook

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is a powerful exercise in modern structural chemistry. By methodically predicting the chemical shifts, integrations, and, most critically, the complex splitting patterns arising from both H-H and C-F couplings, a complete and unambiguous structural assignment is achievable. The provided experimental protocol emphasizes the importance of meticulous sample preparation as the foundation for acquiring high-fidelity data.

For even more complex derivatives, this 1D analysis can be powerfully supplemented by two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, which would definitively establish the H-H and H-C connectivities throughout the molecule. [4]The principles and practices detailed in this guide provide the essential framework for scientists to confidently characterize this molecule and others of similar complexity, ensuring the integrity and accelerating the progress of their research and development endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, NMR Blog. (2023). Small molecule NMR sample preparation. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

-

Quora. (2018). How many types of 'NMR' protons are there in butanoic acid? [Link]

-

University College London. Sample Preparation. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Wisconsin-Madison. NMR: Novice Level, Spectrum 14. [Link]

-

Journal of Chemical Education. (2018). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Mao, J. D., et al. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. [Link]

-

Chemistry Steps. Carboxylic acid NMR. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

Sources

Solubility and stability of 4-(3,4-Difluorophenyl)butanoic acid

An In-depth Technical Guide to the Solubility and Stability of 4-(3,4-Difluorophenyl)butanoic Acid

Introduction

This compound is a fluorinated carboxylic acid derivative. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity. While this specific molecule is a subject of research interest, its structural motif—the difluorophenyl group attached to an aliphatic acid chain—is found in various pharmacologically relevant compounds. For instance, the related compound 4-(3,4-Difluorophenyl)-4-oxobutanoic acid serves as a key intermediate in the synthesis of the P2Y₁₂ receptor antagonist, Ticagrelor.[1]

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. Solubility and stability are not merely data points; they are foundational pillars that dictate a molecule's journey from the synthesis flask to a potential therapeutic application. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

Section 1: Core Physicochemical Properties

The fundamental properties of a molecule govern its behavior in various environments. For this compound, the interplay between the lipophilic difluorophenyl ring and the ionizable carboxylic acid group defines its character.

| Property | Value / Expected Value | Rationale & Significance |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 200.18 g/mol | Essential for all stoichiometric calculations in synthesis and analysis. |

| pKa | ~4.7 - 4.8 | The pKa of the parent butanoic acid is approximately 4.82.[2][3] The electron-withdrawing nature of the difluorophenyl group is expected to slightly acidify the carboxylic proton, resulting in a marginally lower pKa. This value is the inflection point for pH-dependent solubility and stability. |

| Predicted logP | ~2.2 - 2.5 | The calculated XLogP3-AA for similar isomers is in this range.[4][5] This value indicates moderate lipophilicity, suggesting limited aqueous solubility for the neutral form but good permeability. |

| Appearance | White to off-white solid | Expected physical state based on analogous compounds like 3-(4-fluorophenyl)butanoic acid.[6] |

Section 2: Comprehensive Solubility Profile

Solubility is a critical attribute that influences everything from reaction conditions and purification strategies to bioavailability in drug development. For an ionizable compound like this compound, pH is the master variable.

pH-Dependent Aqueous Solubility

The solubility of this compound in aqueous media is dictated by the Henderson-Hasselbalch equation.[7][8][9]

-

At pH < pKa: The carboxylic acid is predominantly in its neutral, protonated form (R-COOH). This form is less polar, and its solubility is low, governed by its intrinsic solubility (S₀).

-

At pH > pKa: The molecule exists primarily as its ionized carboxylate salt (R-COO⁻). This ionic form is significantly more polar and thus exhibits much higher aqueous solubility.

| pH Condition | Dominant Species | Expected Aqueous Solubility | Justification |

| pH 2.0 (Acidic) | R-COOH (Neutral) | Low | The molecule is un-ionized and its solubility is limited by its lipophilic nature. |

| pH 7.4 (Physiological) | R-COO⁻ (Anionic) | Moderate to High | The molecule is predominantly ionized, leading to a significant increase in solubility compared to acidic conditions. |

| pH 9.0 (Basic) | R-COO⁻ (Anionic) | High | The equilibrium is shifted almost entirely to the highly soluble carboxylate form. |

Solubility in Common Organic Solvents

For applications in synthesis, purification, and formulation, understanding solubility in organic solvents is essential. Given its structure, the compound is expected to be readily soluble in polar organic solvents.

| Solvent | Expected Solubility | Rationale |

| Methanol, Ethanol | Soluble | The compound can act as a hydrogen bond donor (acidic proton) and acceptor (carbonyl oxygens), facilitating interaction with protic solvents. |

| Acetone, Ethyl Acetate | Soluble | The polarity of these solvents is sufficient to dissolve the moderately polar butanoic acid derivative. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile (ACN) | Soluble | Commonly used in analytical techniques like HPLC, indicating sufficient solubility for these applications. |

| Hexanes, Heptane | Insoluble | The high polarity of the carboxylic acid group makes it incompatible with nonpolar aliphatic solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method to determine the thermodynamic equilibrium solubility, a self-validating system for generating reliable data.[7]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Causality: Using excess solid ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.

-

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

-

Causality: This extended period allows the system to reach thermodynamic equilibrium between the solid and dissolved states. Shorter times might only yield kinetic solubility, which is less representative of the true value.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm PVDF or PTFE syringe filter.

-

Causality: Filtration is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical method, such as HPLC-UV.

-

Validation: The pH of the final saturated solution should be measured to confirm it has not shifted during the experiment.

Section 3: Chemical Stability Profile

Stability testing is crucial for defining storage conditions, shelf-life, and predicting potential degradation products. The primary liability for this molecule is its susceptibility to pH-driven transformations.

pH-Dependent Stability: The Lactonization Pathway

The most significant degradation pathway for this compound is intramolecular cyclization under acidic conditions to form the corresponding γ-lactone. This is a common and reversible reaction for γ-hydroxy acids, and in this case, the butanoic acid can be considered a precursor.[10]

-

Acidic Conditions (pH < 4): The reaction is catalyzed by acid. The carboxylic acid can protonate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the (implied) terminal hydroxyl group if formed, or more likely through an intramolecular esterification mechanism. The equilibrium favors the stable, neutral five-membered lactone ring. This degradation is often accelerated by heat.

-

Neutral Conditions (pH 6-8): The interconversion is extremely slow. The molecule exists predominantly as the carboxylate, which is not susceptible to lactonization, making it stable in this range.[10]

-

Basic Conditions (pH > 8): The lactone is unstable. Any lactone present will be rapidly hydrolyzed by hydroxide ions, shifting the equilibrium completely to the open-chain carboxylate salt, which is stable against further degradation under these conditions.[10]

| pH Condition | Stability Outcome | Primary Mechanism |

| < 4 (Acidic) | Unstable | Reversible intramolecular cyclization to form γ-lactone. |

| 6 - 7.5 (Neutral) | Optimal Stability | The carboxylate form dominates; interconversion is negligible. |

| > 8 (Basic) | Stable | Exists as the stable carboxylate salt. Any lactone is rapidly hydrolyzed. |

Thermal, Photolytic, and Oxidative Stability

Forced degradation studies are used to assess intrinsic stability and identify potential degradation products under aggressive conditions.

-

Thermal Stability: As a solid, the compound is expected to be stable at standard temperatures. At elevated temperatures (e.g., >100 °C in solution), decarboxylation may become a relevant degradation pathway, a known mechanism for carboxylic acids.[11]

-

Photostability: The difluorophenyl ring is a chromophore that absorbs UV light. As per ICH Q1B guidelines, exposure to light may induce degradation. Photostability testing is essential to determine light-protection requirements for storage.

-

Oxidative Stability: The molecule lacks easily oxidizable functional groups. However, stability against oxidative stress (e.g., exposure to hydrogen peroxide) should be confirmed experimentally to ensure robustness.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard workflow to probe the chemical stability of the molecule under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal: Dilute with water/organic solvent and heat at 60-80 °C.

-

Photolytic: Expose a solution to UV/Vis light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base samples, neutralize them before analysis to prevent further reaction or damage to the analytical column.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 4) to determine the loss of the parent compound and the formation of any degradation products.

-

Trustworthiness: A stability-indicating method is one that can separate the parent peak from all potential degradation product peaks, ensuring accurate quantification of degradation.

-

Section 4: Recommended Analytical Methodology

A robust analytical method is required for both solubility and stability assessments. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard choice.

-

Technique: RP-HPLC with UV Detection

-

Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over several minutes.

-

Detection: UV at ~254 nm or 266 nm.

-

Rationale:

-

The C18 stationary phase provides excellent retention for the moderately lipophilic molecule.

-

Using an acidic modifier (formic acid) suppresses the ionization of the carboxylic acid, ensuring a single neutral species interacts with the column. This results in sharp, symmetrical peaks and reproducible retention times, which is a hallmark of a high-quality, self-validating analytical system.

-

Conclusion

The solubility and stability of this compound are fundamentally governed by the pH of its environment. Its solubility profile follows the classic behavior of a carboxylic acid, with low intrinsic solubility in acidic media and significantly higher solubility in neutral to basic conditions where the soluble carboxylate salt is formed.

The most critical stability consideration is the propensity for intramolecular cyclization to a γ-lactone under acidic conditions (pH < 4). Conversely, the compound demonstrates excellent stability in the neutral to basic pH range, where it exists as the open-chain carboxylate. While generally stable to moderate heat and oxidation, comprehensive forced degradation studies are necessary to fully characterize its profile for specific applications. The protocols and insights provided in this guide offer a robust framework for researchers and drug developers to accurately characterize this compound, enabling its effective use in further scientific endeavors.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Butyric acid - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid | C10H9F3O2 | CID 116839829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-Difluoro-4-(3-fluorophenyl)butanoic acid | C10H9F3O2 | CID 116839906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 15954-41-3: 3-(4-fluorophenyl)butanoic acid [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of the Electronic Structure of 4-(3,4-Difluorophenyl)butanoic Acid: A Computational Approach to Understanding Molecular Properties for Drug Design

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of 4-(3,4-Difluorophenyl)butanoic acid. In the realm of medicinal chemistry and drug development, a profound understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential biological activity. This document outlines a computational methodology, leveraging Density Functional Theory (DFT), to elucidate the electronic characteristics of this compound. We will delve into the strategic importance of the difluorophenyl moiety, detailing how computational analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis can provide critical insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Butanoic Acid Derivatives in Medicinal Chemistry

Butanoic acid and its derivatives have garnered significant attention in the scientific community for their therapeutic potential, exhibiting properties ranging from antiviral to anticancer.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[3] The 3,4-difluorophenyl group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, this compound presents itself as a molecule of considerable interest for the development of novel therapeutic agents.

A comprehensive theoretical study of its electronic structure can preemptively answer critical questions about its chemical behavior. By employing computational chemistry, we can construct a detailed electronic profile of the molecule, offering a predictive lens through which to view its reactivity and potential interactions with biological systems. This guide will outline the robust theoretical approaches necessary to build such a profile.

Methodological Framework: A Self-Validating Computational Protocol

The foundation of a reliable theoretical study lies in a well-defined and validated computational methodology. For the analysis of an organic molecule like this compound, Density Functional Theory (DFT) has proven to be a powerful and accurate tool.[1][4]

Geometry Optimization

The initial and most critical step is the optimization of the molecule's three-dimensional geometry. This process seeks to find the lowest energy conformation of the molecule, which is its most stable state.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method: The geometry optimization is performed using the Gaussian suite of programs.

-

Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is employed in conjunction with the 6-31+G(d) basis set. This level of theory has been demonstrated to provide a good balance between accuracy and computational cost for organic molecules.[1]

-

Solvent Effects: To simulate a more biologically relevant environment, the effect of a solvent (e.g., water) can be incorporated using a continuum solvation model like the Solvation Model based on Density (SMD).

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Diagram: Computational Workflow for Electronic Structure Analysis

Caption: A generalized workflow for the theoretical analysis of molecular electronic structure.

Core Electronic Structure Analyses

With an optimized molecular geometry, we can proceed to investigate the electronic properties that govern the reactivity and intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability.

Data Presentation: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Interpretation |

| HOMO | -7.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and stability |

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the carboxylic acid group.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or positive charge, which are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would be a prime example.

-

Green Regions (Neutral Potential): Represent areas with a relatively neutral electrostatic potential.

Diagram: Conceptual Molecular Electrostatic Potential Map

Caption: A conceptual representation of an MEP map for the target molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule. It allows for the quantification of electron delocalization and intramolecular interactions.

Key Insights from NBO Analysis:

-

Charge Distribution: Provides a more refined picture of the atomic charges compared to simpler methods.

-

Hybridization: Determines the hybridization of atomic orbitals in bonds.

-

Intramolecular Interactions: Can identify and quantify hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the overall stability of the molecule.

Conclusion and Future Directions

The theoretical study of this compound's electronic structure, as outlined in this guide, provides a robust framework for understanding its fundamental chemical properties. The insights gained from FMO, MEP, and NBO analyses can guide further experimental work, including synthesis, reactivity studies, and biological assays. For drug development professionals, this computational pre-screening can help in prioritizing lead compounds and in the rational design of more potent and selective analogues.

Future studies could expand on this framework by:

-

Docking Studies: Simulating the interaction of this compound with specific protein targets to predict binding affinity and mode.

-

Molecular Dynamics Simulations: Investigating the conformational dynamics of the molecule in a solvated environment over time.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the calculated electronic properties with experimentally determined biological activities for a series of related compounds.

By integrating these computational techniques, researchers can significantly accelerate the drug discovery and development pipeline, moving from theoretical understanding to tangible therapeutic solutions with greater efficiency and precision.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis.

-

Alhosseini Almodarresiyeh, H., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539. Available from: [Link]

-

PubChem. 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. Available from: [Link]

-

MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]

-

National Center for Biotechnology Information. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 661-670. Available from: [Link]

-

Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available from: [Link]

-

ResearchGate. Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. Available from: [Link]

-

National Center for Biotechnology Information. 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1701-1704. Available from: [Link]

Sources

An In-depth Technical Guide to 4-(3,4-Difluorophenyl)butanoic Acid: Synthesis, History, and Medicinal Chemistry Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Difluorophenyl)butanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and synthetic organic chemistry. While not extensively studied as a standalone therapeutic agent, its structural motifs are integral to the development of modern pharmaceuticals. This document details its logical synthesis, places its discovery within the broader context of fluorinated compounds in drug development, and elucidates the significance of its chemical features. We provide detailed experimental protocols for its multi-step synthesis, beginning from common starting materials, and offer insights into the causality behind these established chemical transformations.

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The strategic incorporation of the 3,4-difluorophenyl moiety, as seen in the title compound, can profoundly influence a molecule's physicochemical properties. These alterations often lead to enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability[1]. Fluorine's high electronegativity and relatively small size allow it to modulate the electronic properties and lipophilicity of a compound, which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles[1]. Consequently, fluorinated building blocks, such as this compound and its derivatives, are valuable intermediates in the synthesis of complex, high-value pharmaceuticals[2][].

While a specific, documented history of the initial discovery of this compound is not prominent in the scientific literature, its synthesis and utility can be understood as a logical progression in the exploration of fluorinated phenylalkanoic acids for drug discovery. Its primary role has been as a structural component and synthetic intermediate rather than a compound with a detailed history of its own biological evaluation.

Synthetic Pathways and Methodologies

The most logical and well-established route to this compound is a two-step process. This begins with the synthesis of its keto-acid precursor, 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, via a Friedel-Crafts acylation, followed by the reduction of the ketone to a methylene group.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid

The initial and most common method for creating the carbon skeleton of the target molecule is the Friedel-Crafts acylation of 1,2-difluorobenzene with succinic anhydride[4][5]. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[4]. The catalyst activates the succinic anhydride, generating a reactive acylium ion that is then attacked by the electron-rich 1,2-difluorobenzene ring[4].

Experimental Protocol: Friedel-Crafts Acylation [5]

-

Materials:

-

1,2-Difluorobenzene

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric acid (HCl)

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware for organic synthesis

-

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (2.2 equivalents) in anhydrous DCM at 0 °C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add 1,2-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(3,4-Difluorophenyl)-4-oxobutanoic acid as a crystalline solid.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it.

-

Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is often required because the ketone product can form a stable complex with the catalyst, rendering it inactive[4].

-

Controlled Temperature: The initial low temperature is necessary to control the exothermic reaction and prevent side reactions.

Table 1: Representative Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value |

| Scale | 100 g of 1,2-Difluorobenzene |

| Typical Yield | 75-85%[4] |

Diagram 1: Synthesis of the Keto-Acid Precursor

Caption: Friedel-Crafts acylation of 1,2-difluorobenzene.

Step 2: Reduction of the Aryl Ketone

With the precursor, 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, in hand, the next step is the reduction of the ketone functional group to a methylene group to yield the final product. Two classical and robust methods are suitable for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between these methods depends on the stability of any other functional groups in the molecule. Given the simple structure of the precursor, both are viable options.

Method A: Clemmensen Reduction

This reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is particularly effective for reducing aryl-alkyl ketones, such as the one synthesized in Step 1.

Experimental Protocol: Clemmensen Reduction (Generalized)

-

Materials:

-

4-(3,4-Difluorophenyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric acid (HCl)

-

Toluene

-

Water

-

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous mercury(II) chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, add the 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, amalgamated zinc, concentrated HCl, water, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the resulting solid, if necessary, by recrystallization or column chromatography.

-

Method B: Wolff-Kishner Reduction

This method involves the conversion of the ketone to a hydrazone, which is then heated with a strong base (like potassium hydroxide) in a high-boiling solvent (such as ethylene glycol) to yield the alkane and nitrogen gas.

Experimental Protocol: Wolff-Kishner Reduction (Generalized)

-

Materials:

-

4-(3,4-Difluorophenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

-

Procedure:

-

To a flask fitted with a reflux condenser, add the 4-(3,4-Difluorophenyl)-4-oxobutanoic acid, hydrazine hydrate, and ethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Cool the mixture slightly and add potassium hydroxide pellets.

-

Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.

-

Once the temperature of the reaction mixture reaches approximately 190-200°C, reattach the reflux condenser and maintain this temperature for 3-4 hours.

-

Cool the reaction mixture, dilute with water, and acidify with HCl.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product as needed.

-

Diagram 2: Overall Synthetic Workflow

Caption: Two-step synthesis of the target molecule.

Biological Activity and Applications: An Area for Future Research

A thorough review of the scientific literature indicates a notable absence of dedicated studies on the specific biological activities of this compound. Its primary significance appears to be as a synthetic intermediate for more complex molecules. For instance, the amino-substituted derivative, (R)-3-Amino-4-(3,4-difluorophenyl)butyric acid, is a key building block in modern peptide synthesis, where the difluorophenyl moiety is strategically used to enhance the therapeutic properties of peptides[1].

The lack of direct biological data for this compound presents an opportunity for future research. Given the established anti-inflammatory and immunomodulatory effects of other structurally related biphenyl- and phenyl-butanoic acids, it is plausible that this compound could exhibit interesting biological properties[6]. A logical workflow for its initial characterization would involve a series of in vitro and in vivo screening assays to explore potential activities, such as anti-inflammatory, anti-cancer, or enzyme inhibitory effects.

Conclusion

This compound represents a valuable, albeit understudied, member of the class of fluorinated aromatic carboxylic acids. While its own history and biological profile are not well-documented, its synthesis is straightforward, following classical organic chemistry reactions. The strategic importance of its structural components, particularly the 3,4-difluorophenyl group, is well-established in the field of drug discovery for enhancing the properties of therapeutic agents. This guide provides a solid foundation for its synthesis and places it in the appropriate context for researchers and scientists in the pharmaceutical industry. Further investigation into the direct biological effects of this compound is warranted and could unveil novel therapeutic applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis.

-

PubChem. 3,3-Difluoro-4-(4-fluorophenyl)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Available from: [Link]

-

ResearchGate. 3-phenylbutanoic acids and methyl-3-phenylpropanoic acids. Available from: [Link]

-

ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Available from: [Link]

-

ResearchGate. 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Available from: [Link]

- Google Patents. Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.

-

Beilstein Journal of Organic Chemistry. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available from: [Link]

-

PubChem. 3,3-Difluoro-4-(3-fluorophenyl)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

National Center for Biotechnology Information. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Available from: [Link]

-

National Center for Biotechnology Information. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

-

PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Available from: [Link]

-

Royal Society of Chemistry. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available from: [Link]

-

Der Pharma Chemica. Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000402 Butyric Acid at BMRB. Available from: [Link]

-

PubMed. Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

Sources

A Technical Guide to the Biological Activity Screening of Novel Difluorophenylalkanoic Acids

Preamble: The Rationale for a Focused Screening Approach